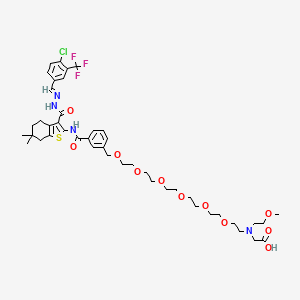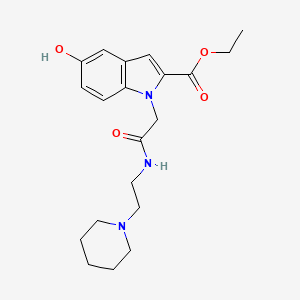
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and synthetic organic chemistry. This compound features an indole core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The hydroxyl group and the carboxylate ester can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by a piperidine derivative.
Final Coupling Steps: The final steps involve coupling the various functionalized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The piperidine moiety can be substituted with other amines or nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (Hydrogen gas) with a catalyst
Substitution: Various amines, nucleophiles, and suitable solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of new amine derivatives
科学的研究の応用
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its indole core.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.
Synthetic Organic Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various receptors in the body, potentially modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs.
類似化合物との比較
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and have similar biological activities.
Piperidine-containing compounds: These compounds have the piperidine moiety and can exhibit similar pharmacological properties.
Uniqueness
Ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development.
特性
分子式 |
C20H27N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25) |
InChIキー |
NJRAXCQBMGIWEE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


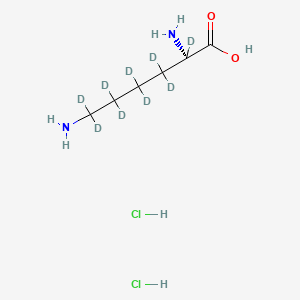
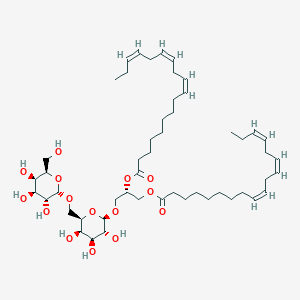

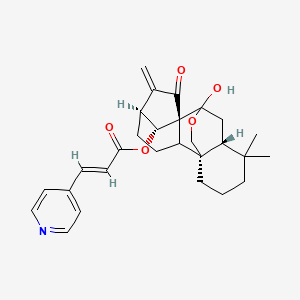
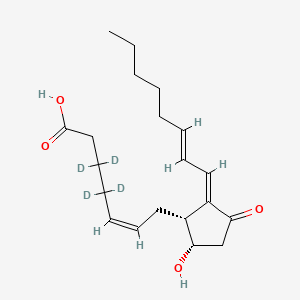
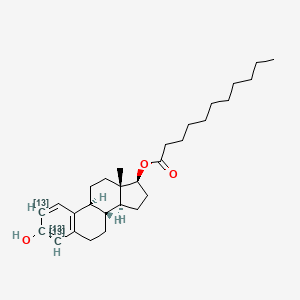
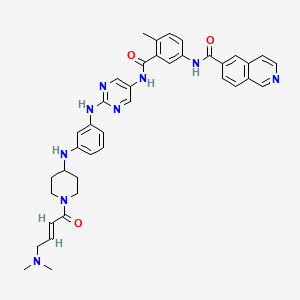
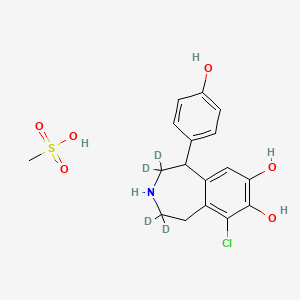
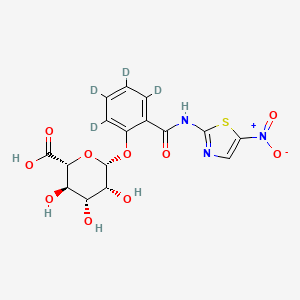
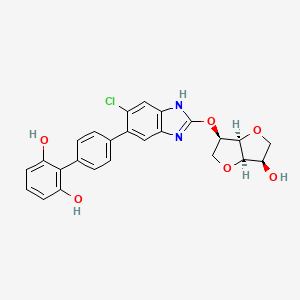
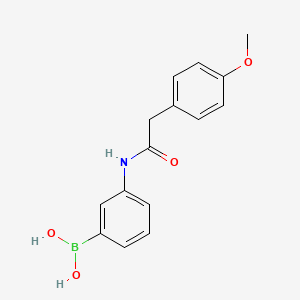
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

